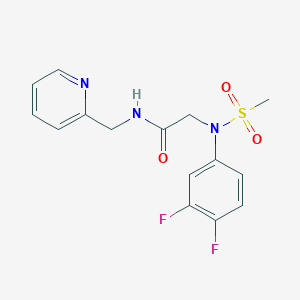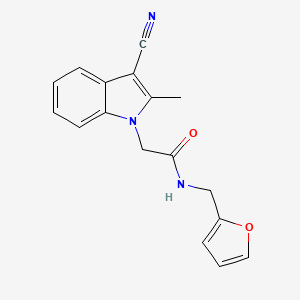![molecular formula C18H23N3O4S B5579786 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14092740 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions, including cycloaddition, functional group transformations, and selective cyclization processes. For example, the chemistry of substituted pyrazolo[1,5-a]pyrimidines demonstrates the intricate synthetic routes employed to create complex heterocyclic compounds (Chimichi et al., 1996). These methods often involve the manipulation of precursor molecules through reactions like hydrazine hydration or acylation to yield novel compounds with potential biological activity.
Another aspect of research focuses on the synthesis and antimicrobial activity of new heterocycles based on pyrazole, demonstrating the broader interest in creating compounds with potential therapeutic applications (El‐Emary et al., 2002). Such studies highlight the relevance of chemical synthesis in the development of new molecules that could serve as leads for drug development or other applications.
Potential Applications
The cytotoxicity of pyrazole and pyrazolopyrimidine derivatives has been studied, indicating the potential for these compounds in cancer research. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveal the ongoing efforts to discover novel anticancer agents (Hassan et al., 2014).
Research into the structure and properties of metal-organic frameworks (MOFs) and coordination complexes, such as those involving pyrazine or similar ligands, points towards applications in materials science, catalysis, and sensing technologies. For example, the study of hexarhenium(III) clusters with pyrazine derivatives showcases the intersection of coordination chemistry and material science, exploring the photophysical properties and potential utility of these complexes (Yoshimura et al., 2000).
Propiedades
IUPAC Name |
1-[(4aS,7aR)-4-(cyclobutanecarbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-17(9-13-3-2-6-19-10-13)20-7-8-21(18(23)14-4-1-5-14)16-12-26(24,25)11-15(16)20/h2-3,6,10,14-16H,1,4-5,7-9,11-12H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBILPREZCKDAB-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5579725.png)
![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)
![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![2-[3-[4-(Dimethylamino)phenyl]-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione](/img/structure/B5579762.png)
![2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5579768.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![(3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole](/img/structure/B5579783.png)

![N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B5579797.png)
